molecular formula C8H10N2O2 B1661927 2-Ethyl-5-nitroaniline CAS No. 20191-74-6

2-Ethyl-5-nitroaniline

Cat. No. B1661927
CAS RN: 20191-74-6
M. Wt: 166.18 g/mol
InChI Key: MMZWMCKTKJKIMC-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitroaniline is a chemical compound with the CAS Number: 20191-74-6 . It has a molecular weight of 166.18 and is typically a yellow to deep reddish-yellow crystal or powder .


Molecular Structure Analysis

The molecule of 2-Ethyl-5-nitroaniline is nearly planar . In the crystal structure, weak intermolecular N—H…N and C—H…O hydrogen bonds link the molecules into chains, forming R22 (10) ring motifs .


Physical And Chemical Properties Analysis

2-Ethyl-5-nitroaniline has a density of 1.2±0.1 g/cm3 . It has a boiling point of 335.3±22.0 °C at 760 mmHg . The exact mass is 166.074234 . The physical form is a crystal or powder with a yellow to deep reddish-yellow color .

Safety And Hazards

2-Ethyl-5-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-ethyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZWMCKTKJKIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400021
Record name 2-ethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-nitroaniline

CAS RN

20191-74-6
Record name 2-Ethyl-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20191-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-ethylaniline (12.1 g, 0.1 mol) in conc. H2SO4 (50 mL) at 0° C. was added fuming HNO3 (9.3 g) drop wise. After stirring at ambient temperature for 30 min, the mixture was poured into ice-water, and 2 N NaOH was added to neutralize the excess acid. The resulting reddish-brown solid was collected by filtration and washed with petroleum ether to give 2-ethyl-5-nitroaniline as crude product (9 g).
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-ethylaniline (12.1 g, 99.8 mmol, 1 equiv) was dissolved in concentrated sulphuric acid (50 ml) and cooled down to 0° C. Fuming nitric acid (9.3 g, 147.6 mmol, 1.5 equiv) was then added slowly keeping the temperature below 5° C. The reaction was left warm up to room temperature and stirred overnight. The reaction mixture was poured onto ice-water (250 ml) and neutralised with sodium hydroxide 6M. The solid was filtered off and dried in an oven to remove as much water as possible. The red solid was then taken up in petrol (250 ml×4) and decanted over filter paper to crystallise out the desired compound as yellow solid. (2.7 g, 17%). 1H NMR spectra were recorded at ambient temperature using a Bruker Advance DRX (400 MHz) spectrometer, both with a triple resonance 5 mm probe. Chemical shifts are expressed in ppm relative to tetramethylsilane.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
Y Chen, Z Fang, P Wei - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The molecule of the title compound, C8H10N2O2, is nearly planar [maximum deviation of 0.163 (3) Å for one of the O atoms of the NO2 group]. In the crystal structure, weak …
Number of citations: 6 scripts.iucr.org
JP Lambooy, JP Lambooy - Journal of Medicinal Chemistry, 1973 - ACS Publications
… produce 2-ethyl-5-nitroaniline (84%) as yellow crystals, mp 63-64 (EtOH) (lit.17 63-64). Chloro-4-nitroethylbenzene (I). (a) 2-Ethyl-5-nitroaniline, 83 g (0.5 mol), was dissolved in a warm …
Number of citations: 15 pubs.acs.org
YC Mei, BW Yang, W Chen, DD Huang… - Letters in Organic …, 2012 - ingentaconnect.com
… The synthesis involves cyclization of 2ethyl-5-nitroaniline (2) which was used as a diazotizing reagent tert-butyl nitrite to give 3-methyl-6-nitro-1Hindazole (3). Regioselective …
Number of citations: 11 www.ingentaconnect.com
PA Harris, A Boloor, M Cheung, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
… Thus, o-ethylaniline (6) was nitrated to yield 2-ethyl-5-nitroaniline (7), and this underwent cyclization with isoamyl nitrite in acetic acid to give 3-methyl-6-nitroindazole (8). Reduction with …
Number of citations: 396 pubs.acs.org
SX Cai, SM Kher, ZL Zhou, V Ilyin… - Journal of medicinal …, 1997 - ACS Publications
… 3-Bromo-4-ethyl-6-nitroaniline (8a) was prepared from 2-ethyl-5-nitroaniline in a manner … To a mixture of 6.61 g (39.8 mmol) of 2-ethyl-5-nitroaniline 15 in 15 mL of 48% HBr stirred in ice …
Number of citations: 64 pubs.acs.org
A Panoska Avramovska, A Gavrilovska–Brzanov… - researchgate.net
… This is due to the possible risk of the chemical compounds of the ink itself such as 2-ethyl-5-nitroaniline, 2,5-dichloraniline and 4-nitro-toluene that can be toxic or cancerogenic. …
Number of citations: 0 www.researchgate.net
Y Najajreh, MA Khoury - … the Synthesis of Heterocycles and Their …, 2022 - intechopen.com
… 3-Methyl-6-nitro-1 H -indazole (35) was prepared 93.9% yield by allowing 2-ethyl-5-nitroaniline (45) to react with sodium nitrite in glacial acetic acid. The regioselective conversion of 3-…
Number of citations: 2 www.intechopen.com
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
… (123,124) The synthetic route begins with nitration of o-ethylaniline to obtain 2-ethyl-5-nitroaniline, which undergoes cyclization with isoamyl nitrite in acetic acid, affording a …
Number of citations: 107 pubs.acs.org
JP Lambooy - Journal of Medicinal Chemistry, 1974 - ACS Publications
… produce 2-ethyl-5-nitroaniline (84%) as yellow crystals: mp 63-64 (EtOH) (lit.1563-64). Lots of 109 g (0.66 mol)of 2-ethyl-5-nitroaniline were …
Number of citations: 9 pubs.acs.org
GD GRUETZMACHER - 1974 - search.proquest.com
The author wishes to thank Dr. Paul G. Gassman for suggesting this problem, for his av ideas throughout the course of this work, and for many stimulating discussions about tarz and …
Number of citations: 4 search.proquest.com

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